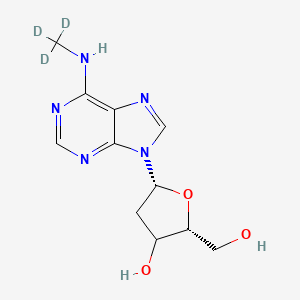![molecular formula C19H15N3Na2O8S2 B12370332 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 35, also known as C.I. 18065, is a synthetic azo dye with the chemical formula C19H15N3Na2O8S2 and a molecular weight of 523.45 g/mol . It is commonly used in various industries for its vibrant red color and is known for its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid Red 35 is typically synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to produce the azo dye .
Industrial Production Methods
In industrial settings, the production of Acid Red 35 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through filtration, washing, and drying steps to obtain the dye in its solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Red 35 undergoes various chemical reactions, including:
Reduction: Acid Red 35 can be reduced to its corresponding amines by reducing agents such as sodium dithionite.
Common Reagents and Conditions
Reduction: Sodium dithionite or zinc dust in acidic medium is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Smaller aromatic compounds such as benzoic acid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives of the dye.
Applications De Recherche Scientifique
Acid Red 35 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a marker in diagnostic assays.
Industry: Widely used in textile, paper, and leather industries for dyeing and printing purposes.
Mécanisme D'action
The mechanism of action of Acid Red 35 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by electrostatic and hydrophobic forces, leading to changes in the optical properties of the dye, which can be measured and analyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different chemical structure.
Acid Red 66: Known for its use in the textile industry, with slightly different solubility and stability properties.
Acid Orange 7: A structurally related azo dye used in similar applications but with an orange hue.
Uniqueness
Acid Red 35 is unique due to its specific molecular structure, which provides distinct optical properties and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Propriétés
Formule moléculaire |
C19H15N3Na2O8S2 |
|---|---|
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
LGWXIBBJZQOXSO-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)

![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)







![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
